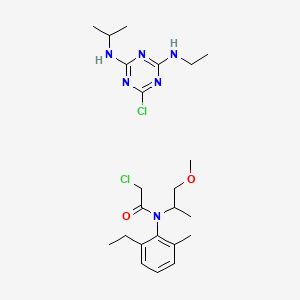
Bicep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicep, also known as this compound, is a useful research compound. Its molecular formula is C23H36Cl2N6O2 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Exercise Science
Muscle Activation Studies
Research has shown that different exercises elicit varying levels of muscle activation in the biceps brachii. A study conducted by ACE Fitness found that concentration curls produced significantly higher muscle activation compared to other bicep exercises, indicating that exercise selection is critical for optimizing strength training outcomes . This has implications for designing effective workout programs aimed at enhancing this compound strength and hypertrophy.
Effects of Resistance Training
A study comparing single-joint and multi-joint resistance exercises demonstrated no significant differences in strength gains or muscle thickness between the two methods. Both forms effectively improved elbow flexor strength and hypertrophy, highlighting the versatility of training methods involving the biceps . This research underscores the importance of incorporating various resistance training modalities to achieve desired fitness goals.
| Exercise Type | Muscle Activation (%) | Strength Gain (%) |
|---|---|---|
| Concentration Curl | Highest | 11.87 |
| Multi-Joint | Moderate | 10.40 |
| Single-Joint | Moderate | 11.87 |
Rehabilitation Practices
Role in Injury Recovery
The biceps brachii plays a vital role in upper body mobility and strength. Rehabilitation protocols often include targeted exercises for the biceps to restore function after injuries. For instance, studies indicate that specific this compound exercises can enhance joint stability in the shoulder and elbow, which is crucial for athletes recovering from upper limb injuries .
Progressive Overload in Rehabilitation
Incorporating compound this compound exercises into rehabilitation can facilitate progressive overload, essential for muscle recovery and strength rebuilding. These exercises not only target the biceps but also engage surrounding musculature, promoting overall upper body strength .
Anatomical Studies
Accessory Heads of Biceps Brachii
Recent systematic reviews have highlighted the prevalence of accessory heads of the biceps brachii, which occur in approximately 9.6% of individuals . Understanding these anatomical variations is crucial for surgeons and clinicians when diagnosing conditions related to shoulder pain or during surgical interventions.
| Anatomical Variation | Prevalence (%) |
|---|---|
| Accessory Head Present | 9.6 |
| Single Accessory Head | 8.4 |
Case Study 1: Muscle Activation During Resistance Training
In a controlled study involving young men, researchers assessed muscle activation across various resistance exercises targeting the biceps. The findings indicated that while all exercises improved muscle activation, concentration curls were superior, leading to recommendations for their inclusion in training regimens aimed at maximizing this compound development.
Case Study 2: Rehabilitation Protocols
A rehabilitation program for athletes recovering from shoulder injuries incorporated specific this compound strengthening exercises. Participants demonstrated significant improvements in both strength and functional mobility after a six-week program focused on progressive overload principles.
Propriétés
Numéro CAS |
59316-87-9 |
|---|---|
Formule moléculaire |
C23H36Cl2N6O2 |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H22ClNO2.C8H14ClN5/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8,12H,5,9-10H2,1-4H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |
Clé InChI |
NZJFTRDXVFTTGC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)C |
SMILES canonique |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Synonymes |
primextra |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















